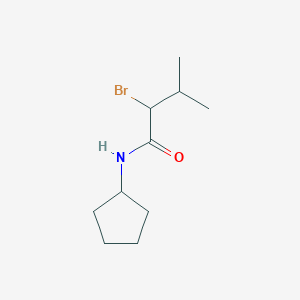

2-bromo-N-cyclopentyl-3-methylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-cyclopentyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGPMEBCUHKVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N Cyclopentyl 3 Methylbutanamide and Its Analogues

Retrosynthetic Analysis and Precursor Identification for 2-bromo-N-cyclopentyl-3-methylbutanamide

A retrosynthetic analysis of the target molecule, this compound biosynth.comnih.gov, identifies two primary bond disconnections that inform the most logical synthetic routes. The structure contains an amide linkage and an α-bromo-substituted carbon, which are the key sites for strategic disconnection.

Route A: α-Bromination of a Pre-formed Amide The first and most direct retrosynthetic disconnection is at the carbon-bromine bond (Cα-Br). This approach suggests that the final step of the synthesis would be the α-bromination of the corresponding amide precursor.

Target: this compound

Disconnection: Cα-Br bond

Precursor: N-cyclopentyl-3-methylbutanamide nih.gov

This precursor, in turn, is derived from the disconnection of the amide bond, leading to two fundamental building blocks:

Target: N-cyclopentyl-3-methylbutanamide

Disconnection: Amide C-N bond

Precursors: 3-methylbutanoic acid (or an activated derivative) and cyclopentylamine (B150401).

Route B: Amidation with a Brominated Precursor Alternatively, the amide bond can be considered as the final bond to be formed. This strategy involves coupling a pre-brominated carboxylic acid with the requisite amine.

Target: this compound

Disconnection: Amide C-N bond

Precursors: 2-bromo-3-methylbutanoic acid (or an activated derivative) and cyclopentylamine.

The 2-bromo-3-methylbutanoic acid precursor is synthesized by the α-bromination of 3-methylbutanoic acid. Both routes identify the same simple, commercially available starting materials: 3-methylbutanoic acid and cyclopentylamine. Route A is often preferred as it avoids handling potentially unstable α-bromo acyl halides that might be required for Route B and allows for the development of more controlled and selective bromination methods on a more complex substrate.

Direct Amidation Strategies for Butanamide Core Formation

The formation of the N-cyclopentyl-3-methylbutanamide core from 3-methylbutanoic acid and cyclopentylamine is a critical step. While direct thermal condensation is possible at high temperatures by heating the ammonium (B1175870) carboxylate salt, it often requires harsh conditions. libretexts.org More sophisticated methods involve catalysis or the activation of the carboxylic acid to facilitate the reaction under milder conditions.

Catalytic Amide Bond Formation Approaches (e.g., Boron-Catalyzed Systems)

Modern synthetic chemistry favors catalytic methods for their efficiency and environmental benefits. Boron-based catalysts are particularly effective for the direct condensation of non-activated carboxylic acids and amines. d-nb.info

Boronic acids and boric acid can catalyze the amidation, likely proceeding through the formation of acyloxyboron or acyloxyboronate intermediates, which activate the carboxylic acid for nucleophilic attack by the amine. nih.govrsc.org The reaction is typically performed under dehydrative conditions, such as refluxing in toluene (B28343) with a Dean-Stark trap to remove the water byproduct. Computational and experimental studies suggest that the mechanism may involve dimeric boron species that coordinate both the carboxylic acid and the amine, facilitating the condensation. nih.govrsc.orgnih.gov This approach avoids the need to pre-form stoichiometric amounts of activated derivatives.

Other metal-based catalytic systems have also been developed for amidation, including those using catalysts based on titanium, ruthenium, and cobalt, which can facilitate the N-alkylation of amides with alcohols or direct amidation. nih.govnih.govnih.gov

Condensation Reactions Utilizing Activated Carboxylic Acid Derivatives

A classical and highly reliable strategy for amide bond formation involves the activation of the carboxylic acid's carbonyl group to create a better leaving group, thereby enhancing its electrophilicity. nih.gov This can be achieved in two main ways:

Conversion to a Highly Reactive Intermediate: The carboxylic acid (3-methylbutanoic acid) can be converted into a more reactive derivative, such as an acyl chloride or anhydride (B1165640). The acyl chloride, for instance, is prepared using reagents like thionyl chloride (SOCl₂) or oxalyl chloride and then reacted with cyclopentylamine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. nih.gov

Use of Coupling Reagents: A wide array of coupling reagents can be used to facilitate the amidation in a one-pot procedure. These reagents react with the carboxylic acid to form a highly activated intermediate in situ, which is then readily attacked by the amine. libretexts.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and onium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). libretexts.orghighfine.comorganic-chemistry.org

The general mechanism for these coupling agents involves the formation of an activated ester or a related species that is highly susceptible to nucleophilic acyl substitution by the amine. libretexts.org

| Coupling Agent | Description | Typical Conditions |

| DCC | A widely used, inexpensive carbodiimide (B86325) that activates the carboxylic acid. | Aprotic solvent (e.g., DCM, THF), room temperature. |

| HBTU/HATU | Onium salt-based reagents known for high efficiency and low rates of racemization for chiral acids. | Aprotic solvent (e.g., DMF), often with a non-nucleophilic base like DIPEA. |

| T3P® | Propylphosphonic anhydride, a powerful dehydrating agent that promotes amide bond formation with minimal byproducts. | Aprotic solvent (e.g., ethyl acetate), often with a base like pyridine (B92270). organic-chemistry.org |

α-Halogenation Routes for the Butanamide Skeleton

Once the N-cyclopentyl-3-methylbutanamide skeleton is formed, the final step in Route A is the introduction of the bromine atom at the α-position to the carbonyl group. This transformation requires careful control to ensure regioselectivity and, if necessary, stereoselectivity.

Regioselective Bromination of the Butanamide Chain

Achieving mono-bromination specifically at the α-carbon can be challenging. Classical methods using molecular bromine (Br₂) or N-bromosuccinimide (NBS) can suffer from a lack of selectivity, potentially leading to over-bromination or reaction at other sites. nih.gov

A modern and highly chemoselective method involves a polarity reversal (umpolung) strategy. nih.gov In this approach, the amide is first activated with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2,6-lutidine. This process converts the nucleophilic amide enolate into an electrophilic enolonium species. This activated intermediate can then be attacked by a soft nucleophile, such as a bromide salt (e.g., tetrabutylammonium (B224687) bromide). nih.gov This method offers high yields and excellent regioselectivity for the α-position, even in the presence of other potentially reactive functional groups like esters or ketones. nih.gov

Other specialized brominating agents like bromodimethylsulfonium bromide (BDMS) have been developed for the regioselective α-monobromination of related carbonyl compounds, highlighting the ongoing effort to create milder and more selective reagents than traditional sources of electrophilic bromine. acs.orgmemphis.edu

Stereochemical Control in α-Bromination Processes

The α-bromination of N-cyclopentyl-3-methylbutanamide creates a new stereocenter. Controlling the stereochemical outcome of this reaction is a significant synthetic challenge that can be addressed using several strategies:

Substrate Control with Chiral Auxiliaries: One of the most effective methods for inducing stereoselectivity is to attach a chiral auxiliary to the molecule. For amides, this typically involves using a chiral amine during the initial amidation step to form a chiral amide. A well-known example is the use of Evans-type oxazolidinone auxiliaries. The chiral auxiliary biases the conformation of the amide enolate, directing the approach of the electrophilic brominating agent to one face of the molecule, thereby leading to the formation of one diastereomer preferentially. acs.org After the stereoselective bromination, the auxiliary can be cleaved to yield the enantioenriched α-bromo amide.

Catalytic Asymmetric Bromination: An alternative approach involves the use of a chiral catalyst to control the stereochemistry. While less common for direct bromination of amides, the principle has been applied successfully in related transformations. This would involve the formation of the amide enolate using an achiral base, followed by reaction with a brominating agent in the presence of a chiral Lewis acid or a phase-transfer catalyst that creates a chiral environment around the reaction center.

Kinetic Resolution of Racemic Products: If a stereoselective bromination is not feasible, a racemic mixture of this compound can be synthesized and then resolved. For instance, enzyme-catalyzed reactions can selectively transform one enantiomer, allowing for the separation of the other. Alternatively, transition metal-catalyzed kinetic resolutions, such as the nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with a chiral ligand, can be used to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus resolved. nih.gov

The synthesis of specific stereoisomers of this compound would likely rely on the robust and predictable nature of chiral auxiliary-based methods. mdpi.com

Multi-Component Reaction (MCR) Implementations for Functionalized Amides

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from readily available building blocks. nih.govmdpi.com For the synthesis of functionalized amides like this compound, MCRs offer a powerful alternative to traditional linear synthetic routes.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, first reported by Ivar Ugi in 1959. wikipedia.orgnih.gov It involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide. frontiersin.orgnumberanalytics.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate anion and an irreversible Mumm rearrangement lead to the final bis-amide product. wikipedia.orgnih.gov

The inherent versatility of the U-4CR allows for the introduction of significant structural diversity by simply varying the four starting components. For a molecule like this compound, a hypothetical Ugi-type approach could involve isobutyraldehyde (B47883) (as a precursor to the valine-derived portion), cyclopentylamine, an isocyanide, and a bromo-containing carboxylic acid.

A key advantage of the Ugi reaction is that its products are often highly functionalized intermediates ripe for further chemical modification, a strategy known as post-Ugi transformation. nih.gov These transformations convert the linear Ugi adducts into a vast array of complex and often pharmacologically relevant heterocyclic scaffolds in a step-economical fashion. nih.govrsc.org The choice of catalyst, ligand, and reaction conditions can steer the transformation toward different molecular architectures from the same Ugi adduct. rsc.org

For instance, Ugi adducts can undergo metal-catalyzed intramolecular cyclizations. Palladium-catalyzed N-arylation and C-arylation processes have been used to convert linear amides into dihydroquinoxalinones and other heterocyclic systems. rsc.org Similarly, gold and rhodium catalysts have been employed in domino cyclizations and C-H activation/annulation cascades to construct diverse polycyclic frameworks. frontiersin.orgnih.govmdpi.com

Table 1: Examples of Post-Ugi Transformations for the Synthesis of Complex Amides and Heterocycles

| Transformation Type | Catalyst/Reagent | Ugi Adduct Features | Product Scaffold | Reference |

|---|---|---|---|---|

| Intramolecular N-arylation | Palladium (Pd) catalyst with XPhos ligand | Contains an o-halophenyl group | 3,4-Dihydroquinoxalin-3-ones | rsc.org |

| Domino Friedel–Crafts/Imine Trapping | Silver(I) triflate (AgOTf) | Indole-3-carbaldehyde-derived adduct | Tetracyclic Spiroindolines | mdpi.com |

| C-H Activation/Annulation | Rhodium(III) catalyst | Contains a pyridine and a secondary amide | Indolizinone and Quinolizinone Scaffolds | mdpi.com |

| Base-Promoted Carbocyclization | Base (e.g., in DMF) | Adduct with cleavable isocyanide-derived amide | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones | frontiersin.orgnih.gov |

| Michael Addition/Nucleophilic Cyclization | Base (e.g., K₂CO₃) | Chromone-tethered Ugi-adduct | Functionalized Chromanones | mdpi.com |

Chemoenzymatic and Biocatalytic Approaches to α-Bromo Amide Synthesis

The demand for greener and more selective synthetic methods has spurred the development of chemoenzymatic and biocatalytic routes for amide bond formation. manchester.ac.uk Enzymes operate under mild aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity, addressing many of the challenges associated with traditional chemical synthesis. manchester.ac.ukresearchgate.net

For the synthesis of chiral α-bromo amides, a significant biocatalytic strategy involves the use of haloalkane dehalogenases (HLDs). These enzymes can perform the kinetic resolution of racemic α-bromoamides, which are important intermediates for bioactive compounds. researchgate.net In this process, the enzyme selectively acts on one enantiomer of the racemic mixture, allowing for the separation of the unreacted, optically pure enantiomer. For example, HLDs have been successfully used to resolve a variety of α-bromoamides with different substituents on the amide nitrogen and the α-carbon. researchgate.net A chemoenzymatic approach can further enhance this process; for instance, the resulting enantiomerically enriched α-hydroxyamide (from the enzymatic hydrolysis of one α-bromoamide enantiomer) can be chemically converted into other valuable chiral building blocks. researchgate.net

Another powerful biocatalytic tool is the nitrile hydratase (NHase) enzyme, which hydrates nitriles to form primary amides. nih.gov This method can be integrated with chemocatalysis in a one-pot reaction. For example, a nitrile can be hydrated to an amide by an E. coli whole-cell biocatalyst containing an NHase, followed by an in-situ copper-catalyzed N-arylation to produce a more complex amide product. nih.gov This chemo-biocatalytic cascade demonstrates the potential for creating diverse amides efficiently and under mild conditions. nih.gov

Furthermore, lipases and esterases are widely used for biocatalytic amide synthesis, typically by operating in reverse (synthesis instead of hydrolysis) or through aminolysis of esters. manchester.ac.uknih.gov A lipase (B570770) from Sphingomonas sp. has shown remarkable efficiency in forming amides from sterically demanding heteroaromatic esters and various amines in an aqueous buffer, achieving high yields on a preparative scale. nih.gov While not directly demonstrated for α-bromo amides, the broad substrate scope of such enzymes suggests potential applicability.

Table 2: Selected Biocatalytic Methods for Amide Synthesis

| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| Haloalkane Dehalogenase (HLD) | HLDs from various microbial sources | Kinetic Resolution | Racemic α-bromoamides | Enantiopure (S)-α-bromoamides and (R)-α-hydroxyamides | researchgate.net |

| Nitrile Hydratase (NHase) | E. coli (NHase) whole cells | Nitrile Hydration | Aromatic and aliphatic nitriles | Primary amides | nih.gov |

| Lipase/Esterase | Lipase from Sphingomonas sp. HXN-200 (SpL) | Amide formation from ester | Heteroaromatic ethyl esters and amines | Heteroaromatic amides | nih.gov |

| Aminoacylase | Aminoacylase from pig kidney | Enzymatic amide hydrolysis | Racemic N-acyl-amino acids | L-amino acid and unreacted D-N-acyl-amino acid | libretexts.org |

Synthetic Route Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory-scale discovery to industrial-scale production requires careful optimization of reaction conditions and consideration of factors like cost, safety, and environmental impact. For the synthesis of α-bromo amides, key considerations include the efficiency of the bromination step and the amide bond formation.

A crucial metric for evaluating the "greenness" and efficiency of a synthetic process is the Process Mass Intensity (PMI), which is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. ucl.ac.uk Traditional amide synthesis often relies on stoichiometric coupling reagents, leading to high PMI values. Catalytic methods, including those using boronic acid catalysts or biocatalysts, are generally more atom-efficient and result in lower PMI, making them more sustainable and cost-effective on a large scale. ucl.ac.ukorganic-chemistry.org

Continuous flow chemistry offers significant advantages for process optimization and scale-up, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scalability. researchgate.net The α-bromination of ketones, a key transformation for preparing precursors to compounds like this compound, has been successfully optimized and scaled up using a continuous flow microreactor. researchgate.net This approach allows for precise control over reaction time, temperature, and stoichiometry, leading to high yields and purity while handling hazardous reagents like bromine in an inherently safer manner. researchgate.net

Electrochemical synthesis is another modern strategy that aligns with the principles of green chemistry and is amenable to scale-up. acs.org Electrochemical methods can replace hazardous chemical oxidants or reductants with electricity, minimizing waste. For example, the direct α-C(sp³)–H functionalization of aliphatic aldehydes has been achieved electrochemically, offering a sustainable route to valuable building blocks. The scalability of such methods has been demonstrated, with reactions often maintaining good efficiency when scaled up to multigram or even kilogram quantities. acs.orgresearchgate.net

Table 3: Comparison of Synthetic Strategies and Scale-Up Factors

| Synthetic Strategy | Key Advantages | Scale-Up Considerations | Green Chemistry Aspects | Reference |

|---|---|---|---|---|

| Multi-Component Reactions (e.g., Ugi) | High convergence, step economy, diversity generation. | Concentration of reactants can be high; purification of complex mixtures may be challenging. | High atom economy. | nih.govwikipedia.org |

| Biocatalysis (e.g., HLD, Lipase) | High selectivity (enantio-, regio-), mild conditions, aqueous media. | Enzyme cost, stability, and productivity (space-time yield). Requires optimization of pH, temperature, and substrate loading. | Use of water as solvent, biodegradable catalysts, reduced byproducts. | researchgate.netnih.gov |

| Continuous Flow Chemistry | Enhanced safety, precise process control, rapid optimization, easy scale-up. | Requires specialized equipment; potential for reactor clogging with solids. | Improved energy efficiency, minimized waste streams, safer handling of hazardous materials. | researchgate.netresearchgate.net |

| Catalytic Direct Amidation | Avoids stoichiometric activators, high atom economy. | Catalyst loading, cost, and removal/recycling. Water removal may be necessary. | Reduces waste from coupling agents (low PMI). | ucl.ac.uk |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, mild conditions. | Electrode material, electrolyte choice, cell design, current density. | Uses clean reagent (electrons), high atom efficiency. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Cyclopentyl 3 Methylbutanamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The electrophilic nature of the carbon atom bearing the bromine makes it susceptible to attack by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of α-haloamides, allowing for the introduction of diverse functional groups.

Formation of Amino, Hydroxy, and Thio Derivatives

The bromine atom in 2-bromo-N-cyclopentyl-3-methylbutanamide can be displaced by nitrogen, oxygen, and sulfur nucleophiles to yield the corresponding amino, hydroxy, and thio derivatives. These reactions typically proceed via an S\textsubscript{N}2 mechanism.

Amino Derivatives: The reaction with amines provides a direct route to α-amino amides. The process generally involves the treatment of the α-bromo amide with a primary or secondary amine. The use of excess amine or a non-nucleophilic base is often necessary to neutralize the hydrogen bromide generated during the reaction. For instance, the reaction of α-bromo amides with amines like diethylamine (B46881) can be facilitated by a base to afford the corresponding α-amino amide. snnu.edu.cn The synthesis of primary amines can be achieved using ammonia (B1221849), though this can lead to mixtures of primary, secondary, and tertiary amines due to subsequent alkylation of the product amine. ncert.nic.inyoutube.com A common strategy to overcome this is the Gabriel synthesis, which utilizes a phthalimide (B116566) salt as an ammonia surrogate. nih.gov

Hydroxy Derivatives: The synthesis of α-hydroxy amides from their bromo-precursors can be accomplished through hydrolysis. This transformation is typically carried out in the presence of water and a base, such as sodium hydroxide (B78521), or under acidic conditions. The reaction proceeds through nucleophilic attack of a hydroxide ion or a water molecule at the α-carbon. While direct hydrolysis is feasible, alternative methods, such as reaction with silver(I) oxide in aqueous acetonitrile, have been shown to be effective for the functionalization of hindered alkyl bromides. snnu.edu.cn

Thio Derivatives: The introduction of a thiol group at the α-position can be achieved by reacting this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. These reactions are analogous to the formation of amino and hydroxy derivatives and are valuable for the synthesis of α-thioamides, which are precursors to various sulfur-containing heterocycles and other biologically active molecules.

| Nucleophile | Reagent Example(s) | Product Type | General Reaction Conditions |

| Amine | Diethylamine, Ammonia, Phthalimide salts | α-Amino amide | Base (e.g., excess amine, NaH, Et3N), solvent (e.g., THF, DCM) snnu.edu.cnncert.nic.in |

| Hydroxide | NaOH, H2O | α-Hydroxy amide | Aqueous base or acid, heat |

| Thiol | NaSH, Thiourea | α-Thio amide | Basic conditions, followed by hydrolysis if using thiourea |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, containing both an electrophilic center and a nucleophilic amide nitrogen (or a derivatized nucleophilic group), allows for intramolecular cyclization reactions to form various heterocyclic systems. The specific heterocyclic ring formed depends on the reaction conditions and the nature of any additional functional groups present in the molecule.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, and the α-bromo center in this compound serves as a suitable electrophilic partner for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, can be applied to α-bromo amides. libretexts.orgnih.gov While the direct Suzuki-Miyaura coupling of secondary alkyl bromides can be challenging, specialized catalyst systems have been developed to facilitate such reactions. libretexts.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition of the palladium(0) catalyst to the C-Br bond, initiating the catalytic cycle. libretexts.org

The reaction of this compound with an arylboronic acid, for example, would lead to the formation of an α-aryl amide. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

| Coupling Partner | Catalyst System (Example) | Product Type |

| Arylboronic acid | Pd(OAc)2 / Buchwald-type phosphine ligand | α-Aryl-N-cyclopentyl-3-methylbutanamide |

| Alkylboronic acid | Ni(COD)2 / bathophenanthroline (B157979) libretexts.org | α-Alkyl-N-cyclopentyl-3-methylbutanamide |

C-H Functionalization Strategies (e.g., Catellani-Type Reactions)

The Catellani reaction is a palladium-catalyzed process that enables the ortho-functionalization of aryl halides, followed by a terminating cross-coupling reaction at the ipso-position. wikipedia.orgresearchgate.netillinois.edu While the classical Catellani reaction is specific to aryl halides, related palladium-catalyzed C-H functionalization strategies could potentially be applied to substrates like this compound. For instance, palladium-catalyzed intramolecular C-H amination has been reported for the synthesis of nitrogen heterocycles. nih.govnih.govresearchgate.net Although direct application of a Catellani-type reaction to the aliphatic C-H bonds of the cyclopentyl or isobutyl groups of this compound is not a direct analogy, the principles of palladium-catalyzed C-H activation are an active area of research.

More relevantly, palladium-catalyzed α-arylation of amides represents a form of C-H functionalization, though it proceeds through deprotonation to form an enolate rather than direct C-H activation. nih.govwikipedia.orgacs.org This reaction typically requires a strong base to generate the amide enolate, which then undergoes cross-coupling with an aryl halide.

Reactivity of the Amide Carbonyl Group

The amide carbonyl group in this compound is generally less reactive towards nucleophiles compared to ketones or esters. chemrxiv.orgyoutube.com This reduced reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. chemrxiv.orgyoutube.com

Despite this, the amide carbonyl can undergo nucleophilic attack under forcing conditions or with highly reactive nucleophiles. For example, amides can be hydrolyzed to carboxylic acids under strong acidic or basic conditions with heating. libretexts.org

Reduction of the amide carbonyl is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. libretexts.org The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which makes it a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the amine. libretexts.org

The Hoffmann degradation, which involves treating an amide with bromine in a basic solution, leads to an amine with one less carbon atom. ncert.nic.in This reaction proceeds through a series of steps including N-bromination and rearrangement of the alkyl group from the carbonyl carbon to the nitrogen. ncert.nic.in

| Reagent | Product | Reaction Type |

| H₃O⁺ / Heat | 2-Bromo-3-methylbutanoic acid and Cyclopentylamine (B150401) | Acid-catalyzed hydrolysis |

| NaOH, H₂O / Heat | Sodium 2-bromo-3-methylbutanoate and Cyclopentylamine | Base-catalyzed hydrolysis |

| 1. LiAlH₄, 2. H₂O | N-(2-bromo-3-methylbutyl)cyclopentanamine | Reduction |

| Br₂, NaOH | 1-Bromo-N-cyclopentyl-2-methylpropan-1-amine | Hoffmann Degradation |

Reduction and Amidation-Rearrangement Processes

The chemical behavior of this compound is dictated by the presence of the α-bromo amide functionality. This structural feature allows for a range of transformations, primarily involving the carbon-bromine and carbonyl groups.

Reduction: The α-bromo amide can undergo reduction to remove the bromine atom, yielding the corresponding N-cyclopentyl-3-methylbutanamide. This transformation is typically achieved using hydride reagents. A common method for the reduction of amides involves the use of sodium borohydride, often in conjunction with an activating agent such as triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgresearchgate.net The activation of the amide with Tf₂O facilitates the subsequent hydride attack. While this method is generally applicable to a wide range of amides, specific optimization for this compound would be necessary. organic-chemistry.orgresearchgate.net Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄).

Amidation-Rearrangement: Amides can undergo rearrangement reactions to form amines with one fewer carbon atom. The Hofmann rearrangement is a classic example, where a primary amide reacts with bromine in a basic solution to form an isocyanate intermediate, which is then hydrolyzed to the amine. For a secondary amide like this compound, this specific rearrangement is not directly applicable. However, related rearrangements of α-haloamides can be envisaged, potentially leading to complex structural reorganizations.

A hypothetical reduction pathway for this compound is presented in the table below.

Table 1: Hypothetical Reduction of this compound

| Reactant | Reagent | Product |

|---|

Transformations Involving the Cyclopentyl and Isobutyl Moieties

The cyclopentyl and isobutyl groups of this compound are generally considered to be chemically robust and less reactive compared to the α-bromo amide functionality.

Cyclopentyl Moiety: The cyclopentyl group is a saturated carbocycle and is typically unreactive under standard organic reaction conditions. Transformations involving this group would likely require harsh conditions, such as high-energy radical reactions, which could also affect other parts of the molecule.

Isobutyl Moiety: The isobutyl group is also a saturated alkyl chain. Similar to the cyclopentyl group, it is generally inert to many chemical reagents. Selective functionalization of the isobutyl group in the presence of the more reactive α-bromo amide would be a significant synthetic challenge.

Stereochemical Outcomes of Reactions Involving the Chiral Center

The carbon atom to which the bromine is attached (the α-carbon) is a chiral center. Therefore, reactions involving this center can have specific stereochemical outcomes.

Diastereoselectivity and Enantioselectivity Studies

Reactions at the chiral center of this compound can proceed with varying degrees of diastereoselectivity and enantioselectivity, depending on the reaction conditions and the reagents used. For instance, in nucleophilic substitution reactions where the bromide is replaced, the stereochemistry of the product will depend on the mechanism (e.g., Sₙ2 reactions proceed with inversion of configuration).

The synthesis of chiral α-chiral amides can be achieved through various methods, including asymmetric catalysis. For example, the stereoselective synthesis of related chiral 2,3-cis-2-ethynylaziridines from bromoallenes highlights the possibility of controlling stereochemistry in reactions involving similar functionalities.

The stereochemical outcome of a hypothetical nucleophilic substitution reaction is outlined in the table below.

Table 2: Stereochemical Outcome of a Hypothetical Sₙ2 Reaction

| Reactant Stereoisomer | Nucleophile | Product Stereoisomer | Stereochemical Outcome |

|---|---|---|---|

| (R)-2-bromo-N-cyclopentyl-3-methylbutanamide | Nu⁻ | (S)-2-substituted-N-cyclopentyl-3-methylbutanamide | Inversion |

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely heavily on kinetic and spectroscopic studies.

Kinetic Studies: Kinetic experiments can provide valuable information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. This data can help to distinguish between different possible reaction pathways. For example, determining the rate law for a substitution reaction could confirm whether it proceeds via an Sₙ1 or Sₙ2 mechanism. While no specific kinetic data for this compound is available, studies on related systems provide a framework for such investigations.

Spectroscopic Studies: Spectroscopic techniques are essential for identifying reactants, products, and any observable intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to characterize the structure of the starting material and the products of a reaction.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for detecting and identifying reaction intermediates, even at very low concentrations. It can provide crucial evidence for proposed reaction mechanisms.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of the starting material and the appearance of the product by observing changes in characteristic vibrational frequencies, such as the carbonyl stretch of the amide.

The combination of these techniques would be necessary to fully understand the mechanistic details of any reaction involving this compound.

Spectroscopic Characterization for Structural Elucidation of 2 Bromo N Cyclopentyl 3 Methylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 2-bromo-N-cyclopentyl-3-methylbutanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift of each proton is influenced by its local electronic environment, with electronegative atoms such as bromine and the amide group causing a downfield shift (to a higher ppm value).

The amide proton (N-H) is expected to appear as a broad singlet or a doublet, typically in the range of 6.0-8.0 ppm, with its exact position and multiplicity being influenced by the solvent and temperature. The proton on the carbon bearing the bromine atom (α-proton) is anticipated to be significantly deshielded, appearing as a doublet in the region of 4.0-4.5 ppm due to the inductive effect of the adjacent bromine and carbonyl group. The methine proton of the isopropyl group is expected to be a multiplet around 2.2-2.6 ppm. The cyclopentyl protons will likely present as complex multiplets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 6.0 - 8.0 | br s or d | - |

| CH -Br | 4.0 - 4.5 | d | ~4-5 |

| CH (CH₃)₂ | 2.2 - 2.6 | m | ~7 |

| N-CH | 3.9 - 4.3 | m | - |

| Cyclopentyl CH ₂ | 1.4 - 2.0 | m | - |

| C(CH ₃)₂ | 0.9 - 1.2 | d | ~7 |

Predicted data is based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the amide is the most deshielded, predicted to appear in the range of 168-172 ppm. The carbon atom attached to the bromine will also be significantly downfield, expected around 55-65 ppm. The remaining aliphatic carbons of the isopropyl and cyclopentyl groups will resonate at higher fields.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | 168 - 172 |

| C H-Br | 55 - 65 |

| C H(CH₃)₂ | 30 - 35 |

| N-C H | 50 - 55 |

| Cyclopentyl C H₂ | 23 - 35 |

| C(C H₃)₂ | 18 - 22 |

Predicted data is based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the α-proton (CH-Br) and the methine proton of the isopropyl group, as well as between the N-H proton and the methine proton of the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would include the N-H proton to the carbonyl carbon and the α-proton to the carbonyl carbon, confirming the amide linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY could help to determine the relative stereochemistry of the chiral centers, if applicable, by observing through-space interactions between specific protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern of nearly equal intensity. savemyexams.com

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₁₀H₁₈⁷⁹BrNO+H]⁺ | 248.0648 |

| [C₁₀H₁₈⁸¹BrNO+H]⁺ | 250.0628 |

In the mass spectrometer, the molecular ion can fragment in predictable ways, providing valuable structural information. For this compound, several key fragmentation pathways are anticipated. A common fragmentation for amides is the cleavage of the amide bond (N-CO). unl.ptnih.gov Another likely fragmentation is the loss of the bromine atom.

A prominent fragmentation pathway for N-alkyl amides is the α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The loss of the bromine radical is also a highly probable event. The resulting fragments would further contribute to the confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular fingerprint, allowing for the identification of the functional groups present.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that correspond to its distinct structural features: the amide group, the carbon-bromine bond, and the aliphatic (cyclopentyl and isobutyl) moieties.

The secondary amide group is a prominent feature and gives rise to several characteristic absorptions. The N-H stretching vibration is typically observed as a sharp band in the region of 3350-3250 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is expected to appear in the range of 1680-1630 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears between 1570 and 1515 cm⁻¹.

The aliphatic C-H bonds of the cyclopentyl and isobutyl groups will produce stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations at approximately 1470-1450 cm⁻¹ and 1385-1370 cm⁻¹. The presence of the bromine atom introduces a C-Br stretching vibration, which is expected in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹. The precise position of this band can be influenced by the conformation of the molecule.

A summary of the anticipated IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3350 - 3250 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide | N-H Bend & C-N Stretch (Amide II) | 1570 - 1515 |

| Alkyl | C-H Stretch | 3000 - 2850 |

| Alkyl | C-H Bend | 1470 - 1370 |

| Alkyl Halide | C-Br Stretch | 650 - 550 |

These characteristic absorption bands collectively provide strong evidence for the presence of the key functional groups within the this compound structure.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

The presence of a stereocenter at the α-carbon (the carbon atom to which the bromine atom is attached) renders this compound a chiral molecule. This means it can exist as two non-superimposable mirror images, known as enantiomers. Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that are fundamental for the analysis of such chiral compounds.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. This property is an inherent characteristic of a chiral molecule and is reported as the specific rotation, [α]. The magnitude and sign (+ or -) of the specific rotation are dependent on the compound, the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent. For this compound, measuring the optical rotation would confirm its chirality and provide a value that can be used to distinguish between its enantiomers and to determine its enantiomeric purity. While a specific experimentally determined value is not available in the public literature, a non-zero value would be expected for an enantiomerically pure sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com A CD spectrum is a plot of this differential absorption versus wavelength. The chromophores within a chiral molecule, such as the amide group in this compound, can give rise to characteristic CD signals.

The amide chromophore typically exhibits electronic transitions in the far-UV region. An n → π* transition is expected around 210-230 nm, and a π → π* transition occurs at approximately 190-210 nm. The spatial arrangement of the atoms around the chiral center influences the interaction of these chromophores with circularly polarized light, resulting in positive or negative CD bands. The sign and magnitude of these bands, known as Cotton effects, are exquisitely sensitive to the stereochemistry of the molecule. Theoretical calculations can be used to predict the CD spectrum for each enantiomer, and comparison with the experimental spectrum can be used to assign the absolute configuration (R or S) of the chiral center. nih.gov

The expected chiroptical properties are summarized in the table below.

| Technique | Property Measured | Expected Observation for a Chiral Enantiomer |

| Optical Rotation | Rotation of plane-polarized light | Non-zero specific rotation ([α]) |

| Circular Dichroism | Differential absorption of circularly polarized light | Characteristic Cotton effects in the UV region |

Computational and Theoretical Studies on 2 Bromo N Cyclopentyl 3 Methylbutanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for predicting molecular properties with high accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of a molecule, a process known as geometry optimization. For 2-bromo-N-cyclopentyl-3-methylbutanamide, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state (a stable conformer) is found. This analysis would reveal crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure analysis via DFT would yield insights into the distribution of electrons within the molecule. Key parameters derived from this include:

Molecular Orbitals: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential Maps: These maps would illustrate the electron distribution across the molecule, highlighting electronegative regions (like the oxygen and bromine atoms) and electropositive regions (like the amide hydrogen), which are crucial for understanding intermolecular interactions.

A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results for structural validation.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical shifts are invaluable for assigning signals in experimental NMR spectra.

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

This table is a hypothetical representation of data that would be generated from DFT calculations and is for illustrative purposes only, as specific published research for this molecule is unavailable.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.5 |

| Alpha-Carbon (CH-Br) | 60.2 |

| Cyclopentyl-CH (N-CH) | 52.1 |

| Isobutyl-CH | 33.5 |

| Cyclopentyl-CH₂ (ortho) | 32.8 |

| Cyclopentyl-CH₂ (meta) | 24.0 |

| Isobutyl-CH₃ | 19.5 |

| Isobutyl-CH₃ | 18.9 |

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies correlate with the peaks observed in Infrared (IR) and Raman spectroscopy. Analysis of these vibrations helps in identifying characteristic functional groups, such as the C=O stretch of the amide and the C-Br stretch.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. For this compound, an MD simulation would model the molecule's movements over time (from picoseconds to microseconds).

By placing the molecule in a simulated environment, such as a box of water molecules, MD simulations can explore its vast conformational landscape. The simulation trajectory reveals how the molecule folds, rotates, and flexes, providing a statistical map of the most populated conformational states and the energy barriers between them. This offers deeper insight into the molecule's flexibility and its preferred shapes in a solution, which DFT's static picture may not fully capture.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a vital tool for exploring the "how" and "why" of chemical reactions. For a molecule like this compound, which contains reactive sites such as the electrophilic carbon attached to the bromine atom, these methods can be used to study potential reactions like nucleophilic substitutions.

By applying methods like DFT, researchers can map the entire reaction pathway from reactants to products. This involves locating the high-energy transition state structure that connects the reactant and product. Calculating the energy of this transition state allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. This theoretical approach can predict the feasibility of a reaction and elucidate the step-by-step mechanism without the need for laboratory experiments.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictability

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistical correlation between the chemical structure of a molecule and its reactivity. A QSRR model is built by first calculating a set of numerical descriptors that represent the molecule's structural, electronic, or steric properties.

For this compound, these descriptors could include:

Electronic Descriptors: Partial atomic charges, HOMO/LUMO energies.

Topological Descriptors: Molecular weight, branching indices.

Steric Descriptors: Molecular volume, surface area.

These descriptors would then be correlated with a known measure of reactivity (e.g., a reaction rate constant) for a series of related compounds. The resulting mathematical model could then be used to predict the reactivity of this compound, even in the absence of experimental data for this specific molecule. This predictive power is highly valuable in fields like materials science and drug discovery for screening large numbers of compounds.

Analytical Methods for Detection and Quantification of 2 Bromo N Cyclopentyl 3 Methylbutanamide

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing complex mixtures. For 2-bromo-N-cyclopentyl-3-methylbutanamide, various chromatographic methods are utilized to assess its purity, monitor its synthesis, and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and concentration of this compound. This method is favored for its high resolution, sensitivity, and amenability to non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. By optimizing parameters such as the mobile phase composition, flow rate, and column temperature, a sharp, well-defined peak for the compound can be achieved, allowing for accurate quantification against a standard.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be analyzed after conversion to a more volatile derivative. However, for compounds of its molecular weight, GC can often be used directly, provided a suitable high-temperature column and conditions are used. GC is particularly useful for assessing the presence of volatile impurities from the synthesis process.

The sample is vaporized in a heated injector and separated as it travels through a capillary column, propelled by a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its broad response to organic compounds.

Typical GC Parameters:

| Parameter | Value |

| Column | TR-5MS (or similar mid-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 120 °C (2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for monitoring the progress of chemical reactions and for preliminary screening of sample purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase).

As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to separation. The position of the compound is visualized under UV light or by staining. The retention factor (R_f) value is a key parameter for identification under specific conditions.

Typical TLC Parameters:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate:Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Expected R_f | ~0.4 (highly dependent on exact conditions) |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom bearing the bromine, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample, which is crucial in pharmaceutical applications. This is typically achieved using HPLC with a chiral stationary phase (CSP).

The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including amides. nih.gov

Typical Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralpak® IC or Chiralcel® OD-H nih.gov |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 20 °C |

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, providing a more comprehensive analysis.

GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique that couples the separation capabilities of GC with the molecular identification power of mass spectrometry. This method is invaluable for confirming the identity of this compound and for identifying and quantifying trace-level impurities.

As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification. The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification. thermofisher.com The fragmentation of brominated compounds often shows a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A typical fragmentation might involve the loss of a bromine radical or cleavage of the amide bond.

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp at 20 °C/min to 280 °C (hold 10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

| Transfer Line Temp | 280 °C thermofisher.com |

| Ion Source Temp | 230 °C thermofisher.com |

Predicted Mass Spectral Data:

| m/z (mass-to-charge ratio) | Interpretation |

| 247/249 | Molecular Ion [M]⁺ |

| 168 | [M - Br]⁺ |

| 96 | Cyclopentylaminium ion [C₅H₈NH₂]⁺ |

| 83 | Cyclopentyl cation [C₅H₇]⁺ |

| 57 | Isopropyl cation [C₃H₅]⁺ |

LC-MS/MS for Trace Analysis and Complex Mixture Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. scientistlive.comwikipedia.orgrsc.org This method is exceptionally well-suited for detecting minute quantities of specific compounds within complex matrices, making it ideal for the trace analysis of this compound.

The process begins with the introduction of a sample into the LC system. The components of the mixture are separated based on their physicochemical properties as they interact with the stationary phase of the chromatography column and are carried by the mobile phase. For this compound, a reversed-phase column would likely be employed, where the stationary phase is nonpolar, and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, would be used.

Following chromatographic separation, the analyte enters the mass spectrometer. In the ion source, molecules are ionized, typically through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). wikipedia.org These ionization techniques are considered "soft," minimizing fragmentation and preserving the molecular ion. scientistlive.com The ionized molecules are then directed into the first mass analyzer, which selects the precursor ion of this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This two-stage mass analysis provides a high degree of specificity and reduces background noise, enhancing sensitivity.

The selectivity of LC-MS/MS allows for the confident identification and quantification of the target compound even in the presence of co-eluting substances. scientistlive.com By monitoring specific precursor-to-product ion transitions, a highly selective and sensitive assay can be developed for this compound.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺, [M+Na]⁺ |

| Product Ions (m/z) | Specific fragments of the precursor ion |

| Collision Gas | Argon |

Note: The specific m/z values for precursor and product ions would be determined experimentally.

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using an identical standard. mestrelab.comresearchgate.net The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. emerypharma.comacanthusresearch.com This makes qNMR a highly accurate and precise tool for determining the purity or concentration of this compound.

For the direct quantification of this compound, an internal standard with a known purity is used. acanthusresearch.com This internal standard should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte. acanthusresearch.com A precisely weighed amount of the sample and the internal standard are dissolved in a deuterated solvent, and the ¹H NMR spectrum is recorded under specific conditions that ensure a quantitative response.

Key experimental parameters that must be carefully controlled include the relaxation delay (T1), which should be sufficiently long (typically 5-7 times the longest T1 of both the analyte and the standard) to allow for complete relaxation of the nuclei between pulses, ensuring accurate signal integration. frontiersin.org The signal-to-noise ratio should also be adequate for precise integration.

The concentration or purity of this compound can then be calculated using the following formula:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

I = Integral of the signal

N = Number of protons for the integrated signal

M = Molar mass

m = mass

std = Internal Standard

analyte = this compound

This method provides a direct measurement of the analyte's purity or concentration that is traceable to the International System of Units (SI) through the certified purity of the internal standard. researchgate.net

Table 2: Illustrative Parameters for qNMR Quantification of this compound

| Parameter | Description |

| Instrumentation | |

| Spectrometer Frequency | 400 MHz or higher |

| Sample Preparation | |

| Deuterated Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Internal Standard | e.g., Maleic acid, 1,4-Dinitrobenzene |

| Data Acquisition | |

| Pulse Angle | 90° |

| Relaxation Delay (d1) | ≥ 5 x T1 of the slowest relaxing proton |

| Number of Scans | 16 or higher for good signal-to-noise |

| Data Processing | |

| Phasing and Baseline Correction | Manual and meticulous correction |

| Integration | Performed on well-resolved, non-overlapping signals |

Potential Applications of 2 Bromo N Cyclopentyl 3 Methylbutanamide As a Chemical Scaffold

Role as an Advanced Intermediate in Multi-Step Organic Synthesis

The core utility of 2-bromo-N-cyclopentyl-3-methylbutanamide in organic synthesis lies in its identity as an alpha-bromo amide. This functional group arrangement makes the compound a potent electrophile, susceptible to a variety of nucleophilic substitution reactions. The bromine atom, positioned at the alpha-carbon relative to the carbonyl group, is an excellent leaving group, facilitating the introduction of diverse functionalities.

The reactivity of this compound allows for:

Substitution Reactions: The bromine can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This enables the synthesis of a library of derivatives with varied physicochemical properties.

Reduction Reactions: The bromo group can be removed through reduction, yielding N-cyclopentyl-3-methylbutanamide. This process is useful when the bromo-amide is used as a temporary directing group or to introduce chirality.

Oxidation Reactions: While less common, oxidation of the carbon-bromine bond can lead to the formation of corresponding alpha-keto amides or other oxidized derivatives, further expanding its synthetic utility.

This inherent reactivity positions this compound as a valuable advanced intermediate for chemists aiming to construct more complex molecular architectures.

Building Block for Complex Natural Products and Bioactive Molecules

While specific examples of the incorporation of this compound into complex natural products are not prevalent in current literature, its structural motifs are found in numerous bioactive compounds. The valine-derived butanamide core is a common feature in many natural products and pharmaceuticals.

Precursor for the Development of Novel Functional Organic Materials

The development of new organic materials with tailored properties is a burgeoning field of research. While direct applications of this compound in this area are yet to be extensively reported, its chemical structure suggests potential as a precursor for functional materials.

The reactive bromine atom allows for the grafting of this molecule onto polymer backbones or surfaces, thereby modifying their properties. For instance, its incorporation could be used to:

Introduce hydrophobicity via the cyclopentyl and isopropyl groups.

Serve as an initiation site for polymerization reactions.

Act as a cross-linking agent in the formation of polymer networks.

The amide functionality can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials.

Application in Proteomics Research (as a chemical probe or derivative)

The field of proteomics often utilizes chemical probes to study protein function and interactions. Alpha-halo amides are known to be reactive towards certain amino acid residues, such as cysteine, making them potential candidates for use as covalent inhibitors or activity-based probes.

A tenuous link to proteomics for this compound is the mention of "custom antibody labelling" by a commercial supplier. This suggests a potential application where the compound, or a derivative, could be used to conjugate with antibodies. The electrophilic nature of the alpha-bromo group would allow for covalent attachment to nucleophilic residues on the antibody surface. Such labeled antibodies could then be used in various immunoassays or as targeted therapeutic agents. However, it is crucial to note that detailed research validating this specific application is not currently available in the public domain.

Future Research Perspectives on 2 Bromo N Cyclopentyl 3 Methylbutanamide

Development of Sustainable and Green Synthetic Routes

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant chemical waste, leading to poor atom economy. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide formation as a key priority for green chemistry. ucl.ac.uksigmaaldrich.com Future research on 2-bromo-N-cyclopentyl-3-methylbutanamide will undoubtedly focus on developing greener and more sustainable synthetic pathways.

Promising areas of investigation include biocatalysis and photocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have demonstrated efficacy in catalyzing amidation reactions under mild, often solvent-free conditions, which significantly reduces environmental impact. nih.gov Another avenue involves the direct dehydrogenative coupling of alcohols and amines using ruthenium or other transition-metal catalysts, which produces only hydrogen gas as a byproduct. sigmaaldrich.com More recently, visible-light-mediated photoredox catalysis has emerged as a powerful tool for amide synthesis, allowing reactions to proceed under mild conditions using light as a renewable energy source. mdpi.com The application of these methods to the synthesis of this compound from precursors like 2-bromo-3-methylbutanoic acid and cyclopentylamine (B150401) could drastically improve the sustainability of its production.

| Parameter | Traditional Route (e.g., Carbodiimide (B86325) Coupling) | Potential Green Route (e.g., Enzymatic) | Potential Green Route (e.g., Photocatalytic) |

|---|---|---|---|

| Reagents | 2-bromo-3-methylbutanoic acid, cyclopentylamine, EDC/HATU | 2-bromo-3-methylbutanoic acid, cyclopentylamine, Immobilized Lipase | Corresponding precursors, photocatalyst (e.g., Eosin Y), Blue LEDs |

| Solvent | Dichloromethane, Dimethylformamide | Minimal or green solvent (e.g., CPME) | Acetonitrile, DMSO |

| Byproducts | Urea or triazolone derivatives, salts | Water | Minimal, catalyst is recycled |

| Atom Economy | Low | High | High |

| Conditions | Often requires inert atmosphere, 0°C to RT | Mild temperature (e.g., 40-60°C) | Room Temperature, Visible Light |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The structure of this compound, featuring an α-bromo substituent, makes it a versatile intermediate for further chemical transformations. The bromine atom at the alpha position renders the adjacent hydrogen more acidic and makes the carbonyl carbon more electrophilic. fiveable.me This inherent reactivity can be exploited for various synthetic applications.

Future research could focus on exploring its participation in cobalt-catalyzed cross-coupling reactions with Grignard reagents to form α-aryl or β,γ-unsaturated amide derivatives, a method that has proven effective for other α-bromo amides. acs.org Another area of interest is the Favorskii-like rearrangement or other base-mediated transformations leading to novel heterocyclic structures. nih.gov The electron-withdrawing nature of the bromine atom can also influence the stability and resonance of the amide bond itself, potentially leading to enhanced reactivity toward nucleophiles under specific conditions, such as through mechanical twisting or inclusion in a molecular cage. fiveable.menih.govexlibrisgroup.com Understanding these nuanced reactivity patterns will be crucial for utilizing this compound as a building block in complex molecule synthesis.

Advancements in Stereoselective Synthesis and Derivatization

Given that this compound possesses a chiral center at the α-carbon, controlling its stereochemistry is of paramount importance. Future research will likely pursue advanced methods for its stereoselective synthesis and the stereospecific derivatization of the resulting enantiopure compound.

One promising strategy is the use of chiral auxiliaries or catalysts in the amidation step. More advanced techniques could involve the stereoselective α-amination of the corresponding amide enolate using electrophilic nitrogen sources, a challenging but powerful transformation. acs.org Recent breakthroughs in the synthesis of C–N atropisomeric amides using intramolecular acyl transfer could also inspire novel strategies for controlling stereochemistry in related systems. rsc.org Once the enantiomerically pure compound is obtained, its bromine atom can be displaced by various nucleophiles with either retention or inversion of configuration, depending on the reaction conditions and mechanism (e.g., SN2), providing access to a wide array of chiral α-substituted amides. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. ijsetpub.com These tools can predict reaction outcomes, optimize reaction conditions, and even propose novel retrosynthetic pathways. researchgate.net For a molecule like this compound, AI could play a significant role in future research.

| Application Area | AI/ML Tool/Technique | Potential Impact on Research |

|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Models | Identifies novel and efficient synthetic routes from available starting materials. |

| Reaction Optimization | Yield Prediction Neural Networks | Optimizes conditions (temperature, catalyst, solvent) for higher yield and purity. ijsetpub.com |

| Reactivity Prediction | Forward Reaction Prediction (e.g., Molecular Transformer) | Predicts the outcome of reactions with new reagents, guiding experimental design. ijsetpub.comaiche.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts chemical or biological properties of novel derivatives before synthesis. |

Discovery of Novel Derivatives with Enhanced Reactivity or Specific Chemical Functions

The true value of a chemical building block lies in its potential to be converted into a diverse array of functional molecules. Future research on this compound will undoubtedly focus on creating novel derivatives with tailored properties.

By strategically replacing the bromine atom via nucleophilic substitution, a library of new compounds can be generated. For example, substitution with azides could lead to α-amino amides, which are important in medicinal chemistry. acs.org Coupling with thiols could produce sulfur-containing analogues, while reactions with various carbon nucleophiles could be used to build more complex carbon skeletons. Furthermore, modifications to the N-cyclopentyl or the isobutyl moieties could be explored to fine-tune the molecule's steric and electronic properties. mdpi.com The design of these novel derivatives could be guided by computational studies to target specific functions, such as enhanced biological activity or utility as ligands in catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-cyclopentyl-3-methylbutanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromoacetylation of cyclopentylamine derivatives. For example, bromoacetyl bromide reacts with 3-methylbutanamide precursors in the presence of triethylamine to form the target molecule . Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents. Evidence from analogous brominated amide syntheses shows yields >80% under inert atmospheres with slow reagent addition to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C-NMR : Identify characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm for CH2, δ 2.5–3.0 ppm for N–CH) and bromine-induced deshielding in adjacent carbons .

- X-ray crystallography : Resolve spatial arrangement, as demonstrated for structurally similar N-(3-bromo-2-methylphenyl) carboxamides, which confirmed planar amide bonds and bromine’s steric effects .

- HRMS : Confirm molecular ion ([M+H]+) and isotopic Br patterns .

Q. What analytical methods are recommended for assessing purity in research-grade samples?

- Methodological Answer : Use chromatographic methods:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. Purity thresholds >97% are typical for pharmacological studies .

- GC-MS : For volatile byproducts (e.g., unreacted amines), employ DB-5 columns and electron ionization .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?